molecular formula C18H16N2 B11512372 4-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11512372
M. Wt: 260.3 g/mol
InChI Key: NUCZYEHNXNPWBA-UHFFFAOYSA-N
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Description

PBDs have been studied since the 1960s and are found naturally in various species. The first naturally occurring PBD, anthramycin , was isolated from the bacterium Streptomyces refuineus and demonstrated anti-tumor and anti-microbial activities . Subsequent research has explored their potential as neurological modulators, particularly for neurodegenerative diseases like Alzheimer’s.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for PBDs. One general method involves the reaction of a diazepine precursor with methyl iodide under microwave irradiation . Specific conditions and reagents may vary depending on the desired analog.

Industrial Production:: While natural sources provide some PBDs, industrial production often involves synthetic methods due to their therapeutic potential. These methods aim to harness the inherent cytotoxicity of PBDs for oncological applications .

Chemical Reactions Analysis

Reactions:: PBDs can recognize and bind to the minor groove of DNA, exerting a cytotoxic effect. They undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents:: Common reagents include methyl iodide (for methylation), acids (for cyclization), and other functional group-specific reagents.

Major Products:: The specific products depend on the substitution pattern and reaction conditions. For example, 4-(4-methoxybenzyl)-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has shown promising antinociceptive properties .

Scientific Research Applications

Mechanism of Action

PBDs bind to DNA’s minor groove, disrupting cellular processes. Their precise molecular targets and pathways remain an active area of investigation.

Comparison with Similar Compounds

PBDs stand out due to their unique tricyclic structure. Similar compounds include sibiromycin and tomaymycin .

Properties

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

4-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C18H16N2/c1-2-7-14(8-3-1)18-17-11-6-12-20(17)16-10-5-4-9-15(16)13-19-18/h1-12,18-19H,13H2

InChI Key

NUCZYEHNXNPWBA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=CC=C4

Origin of Product

United States

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